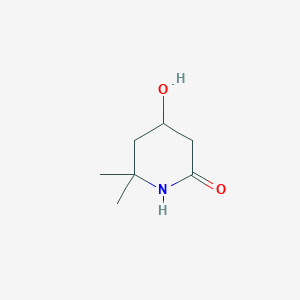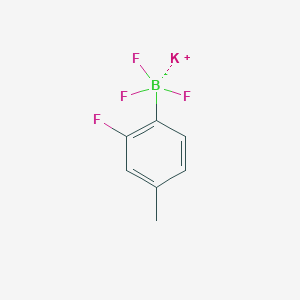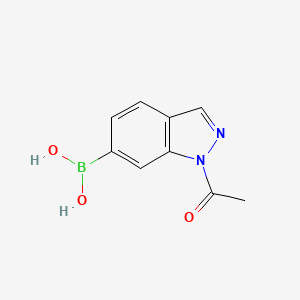
(1-acetyl-1H-indazol-6-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-acetyl-1H-indazol-6-yl)boronic acid is a boronic acid derivative featuring an indazole ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the boronic acid and indazole moieties endows it with unique chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions to form the indazole ring, followed by borylation using boronic acid reagents .
Industrial Production Methods
While specific industrial production methods for (1-acetyl-1H-indazol-6-yl)boronic acid are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for high yield and purity, and implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(1-acetyl-1H-indazol-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various electrophiles and nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the indazole ring can introduce a wide range of functional groups.
Applications De Recherche Scientifique
(1-acetyl-1H-indazol-6-yl)boronic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of (1-acetyl-1H-indazol-6-yl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in the study of enzyme inhibition. The indazole ring can interact with various biological targets, influencing pathways involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1H-indazol-6-yl)boronic acid: Lacks the acetyl group, which can influence its reactivity and interactions.
(1-methyl-1H-indazol-6-yl)boronic acid:
Uniqueness
(1-acetyl-1H-indazol-6-yl)boronic acid is unique due to the presence of both the acetyl and boronic acid groups, which confer distinct chemical properties. The acetyl group can influence the compound’s reactivity and interactions, while the boronic acid group provides versatility in forming reversible covalent bonds.
Propriétés
Formule moléculaire |
C9H9BN2O3 |
|---|---|
Poids moléculaire |
203.99 g/mol |
Nom IUPAC |
(1-acetylindazol-6-yl)boronic acid |
InChI |
InChI=1S/C9H9BN2O3/c1-6(13)12-9-4-8(10(14)15)3-2-7(9)5-11-12/h2-5,14-15H,1H3 |
Clé InChI |
VSAPXEOKEOFGED-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(C=C1)C=NN2C(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


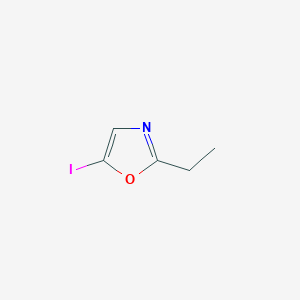
![[4-(Aminomethyl)-1-methylpiperidin-4-yl]methanol](/img/structure/B13468725.png)
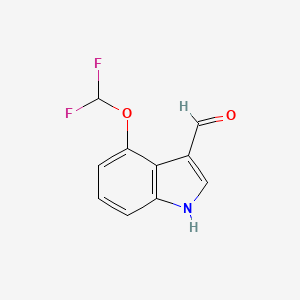
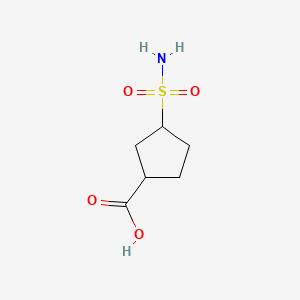
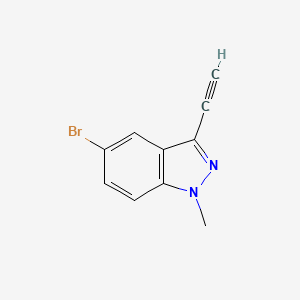
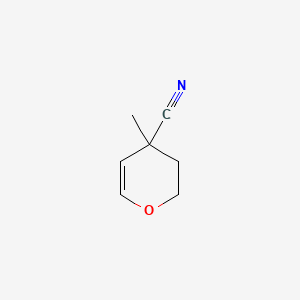
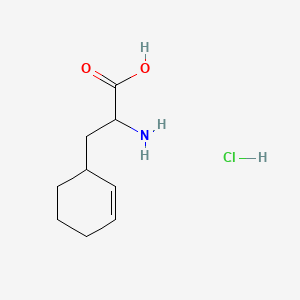
![4,4,5,5-Tetramethyl-2-[(oxan-2-yl)methyl]-1,3,2-dioxaborolane](/img/structure/B13468744.png)
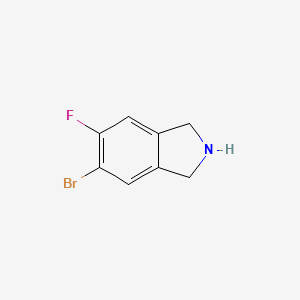


![8-Oxatricyclo[7.1.1.0,2,7]undeca-2,4,6-trien-1-amine hydrochloride](/img/structure/B13468791.png)
